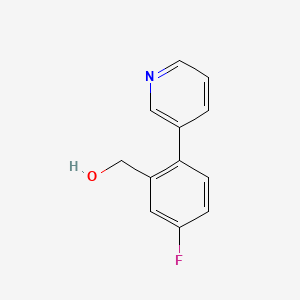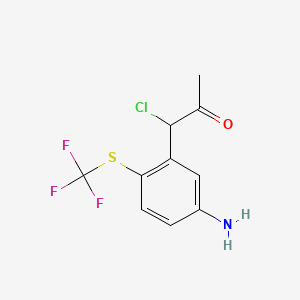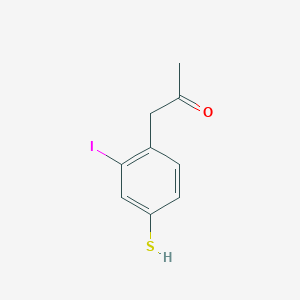
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C10H10F2O2. It is a specialty product often used in proteomics research. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-1-one moiety .
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and 3-(difluoromethyl)benzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: This compound has a methylthio group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: The position of the substituents on the phenyl ring can influence the compound’s reactivity and applications.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one:
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O2/c1-2-8(16)6-4-3-5-7(10(12)13)9(6)17-11(14)15/h3-5,10-11H,2H2,1H3 |
Clé InChI |
GKJGRWMZZUOFGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC(=C1OC(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)







![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)


![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
